Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan is an organic compound with the molecular formula C18H32O. It is a colorless to pale yellow liquid with a herbal, aromatic odor. This compound is known for its applications in various industrial and research fields, particularly as a solvent, diluent, and intermediate in chemical reactions .
Vorbereitungsmethoden
The synthesis of Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan involves several chemical steps. One common method includes the acylation of specific raw materials, followed by a reaction with an appropriate alcohol, and finally a cyclization reaction to obtain the target product . The industrial production of this compound requires careful control of reaction conditions to ensure high yield and purity. The process typically involves the use of specialized equipment and reagents to facilitate the reactions.
Analyse Chemischer Reaktionen
Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: It can undergo substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis, facilitating various chemical reactions.
Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is widely used in the fragrance industry due to its aromatic properties, and also as a diluent in various industrial processes
Wirkmechanismus
The mechanism of action of Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Decahydro-2,2,6,6,7,8,8-heptamethyl-2H-indeno(4,5-b)furan is unique due to its specific structure and properties. Similar compounds include:
2,2,6,6,7,8,8-heptamethyl-3,6,7,8-tetrahydro-2H-indeno(4,5-b)furan: This compound shares a similar core structure but differs in the degree of hydrogenation.
Musk Indenofuran: Known for its use in the fragrance industry, it has a similar aromatic profile but different chemical properties.
These compounds highlight the diversity of chemical structures and their corresponding applications, with this compound standing out for its specific uses and properties.
Eigenschaften
CAS-Nummer |
476332-65-7 |
---|---|
Molekularformel |
C18H32O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
2,2,6,6,7,8,8-heptamethyl-3,3a,4,5,5a,7,8a,8b-octahydrocyclopenta[g][1]benzofuran |
InChI |
InChI=1S/C18H32O/c1-11-17(4,5)13-9-8-12-10-16(2,3)19-15(12)14(13)18(11,6)7/h11-15H,8-10H2,1-7H3 |
InChI-Schlüssel |
HUYXPANWJVOYCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C2CCC3CC(OC3C2C1(C)C)(C)C)(C)C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.